molecular formula C10H13BClNO3 B2630053 3-Chloro-2-(cyclopentyloxy)pyridine-4-boronic acid CAS No. 2096337-04-9

3-Chloro-2-(cyclopentyloxy)pyridine-4-boronic acid

Cat. No.: B2630053
CAS No.: 2096337-04-9
M. Wt: 241.48
InChI Key: KVXRYHFVOOMDCA-UHFFFAOYSA-N
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Description

3-Chloro-2-(cyclopentyloxy)pyridine-4-boronic acid: is an organoboron compound with the molecular formula C10H13BClNO3 . It is a boronic acid derivative that features a pyridine ring substituted with a chlorine atom, a cyclopentyloxy group, and a boronic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Chloro-2-(cyclopentyloxy)pyridine-4-boronic acid typically involves the following steps:

    Formation of the Pyridine Ring: The synthesis begins with the construction of the pyridine ring, which can be achieved through various methods such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.

    Introduction of the Cyclopentyloxy Group: The cyclopentyloxy group is introduced via nucleophilic substitution reactions. This step involves the reaction of a suitable pyridine derivative with cyclopentanol under basic conditions.

    Boronic Acid Formation:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Boronic Esters: Formed through oxidation.

    Borane Derivatives: Formed through reduction.

    Substituted Pyridines: Formed through nucleophilic substitution.

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Scientific Research Applications

Chemistry: 3-Chloro-2-(cyclopentyloxy)pyridine-4-boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling reactions. It serves as a versatile building block for the synthesis of complex organic molecules .

Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules, including potential pharmaceuticals. Its boronic acid moiety allows for the formation of reversible covalent bonds with diols, making it useful in the design of enzyme inhibitors and sensors .

Medicine: The compound’s derivatives have shown potential as therapeutic agents, particularly in the treatment of cancer and bacterial infections. Boronic acid-containing compounds are known to inhibit proteasomes and other enzymes, making them valuable in drug discovery .

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable boron-carbon bonds makes it useful in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of 3-Chloro-2-(cyclopentyloxy)pyridine-4-boronic acid is primarily related to its boronic acid moiety. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, which is the basis for their biological activity. In medicinal chemistry, boronic acid-containing compounds are known to inhibit enzymes such as proteasomes by forming covalent adducts with their active site residues. This inhibition can lead to the disruption of cellular processes and has therapeutic potential in the treatment of diseases such as cancer .

Comparison with Similar Compounds

  • 3-Chloro-2-(methoxy)pyridine-4-boronic acid
  • 3-Chloro-2-(ethoxy)pyridine-4-boronic acid
  • 3-Chloro-2-(propoxy)pyridine-4-boronic acid

Comparison: 3-Chloro-2-(cyclopentyloxy)pyridine-4-boronic acid is unique due to the presence of the cyclopentyloxy group, which imparts different steric and electronic properties compared to its methoxy, ethoxy, and propoxy analogs. These differences can influence the compound’s reactivity, stability, and biological activity. For example, the bulkier cyclopentyloxy group may provide greater steric hindrance, affecting the compound’s ability to interact with enzymes or other molecular targets .

Properties

IUPAC Name

(3-chloro-2-cyclopentyloxypyridin-4-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BClNO3/c12-9-8(11(14)15)5-6-13-10(9)16-7-3-1-2-4-7/h5-7,14-15H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVXRYHFVOOMDCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=NC=C1)OC2CCCC2)Cl)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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